
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride is a chemical compound with the molecular formula C18H31Cl2N3O2 and a molecular weight of 392.364. This compound is known for its unique structure, which includes an azepane ring, a butyl group, and a chlorophenoxyacetohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the butyl and chlorophenoxyacetohydrazide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride can be compared with other similar compounds, such as:
Azepane derivatives: These compounds share the azepane ring structure but may have different substituents, leading to variations in their chemical properties and applications.
Chlorophenoxyacetohydrazide derivatives: These compounds contain the chlorophenoxyacetohydrazide moiety but may have different ring structures or substituents, affecting their biological activities and uses.
The uniqueness of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87576-05-4 |
|---|---|
Fórmula molecular |
C18H31Cl2N3O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride |
InChI |
InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H |
Clave InChI |
CRBCDMQTTRHKBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



plumbane](/img/structure/B13771670.png)
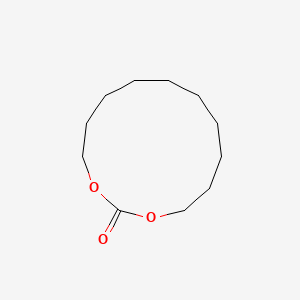
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)


![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
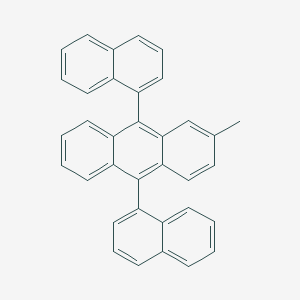
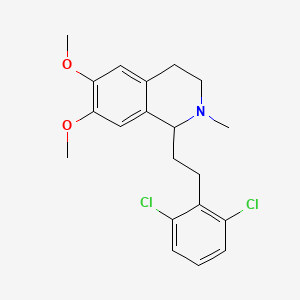
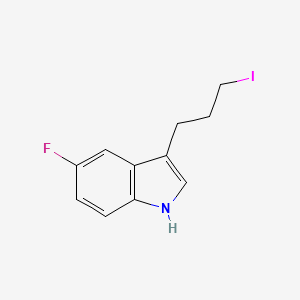
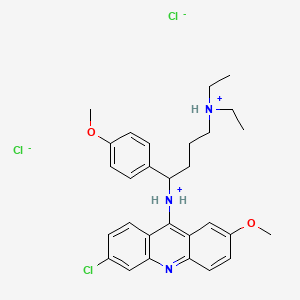
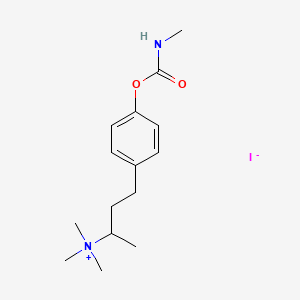
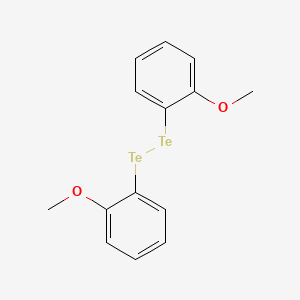
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
